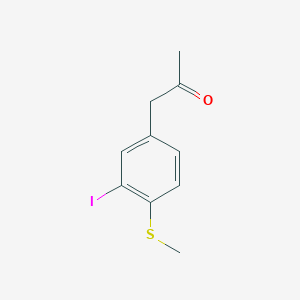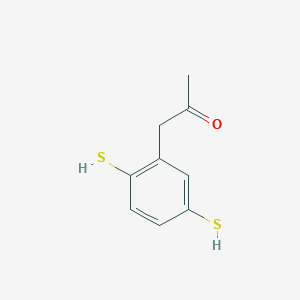
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS and a molecular weight of 340.61 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-4-(methylthio)phenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Industrial Production: Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and sulfur-containing compounds on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The chloro, iodo, and methylthio groups can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring instead of a chloro group.
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one: Another positional isomer with the iodo group at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
Eigenschaften
Molekularformel |
C10H10ClIOS |
|---|---|
Molekulargewicht |
340.61 g/mol |
IUPAC-Name |
1-chloro-1-(3-iodo-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
InChI-Schlüssel |
VXZPTADEPJODJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



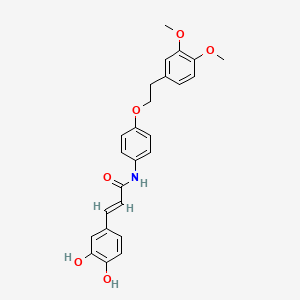
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
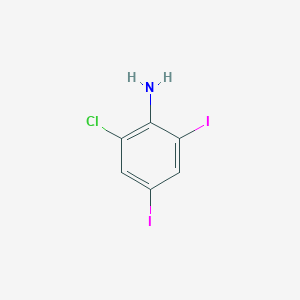
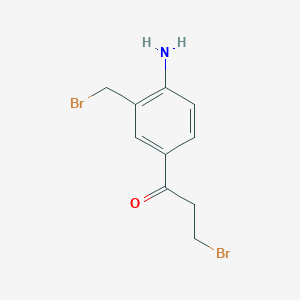
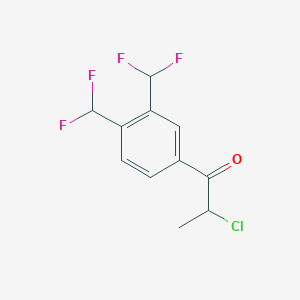
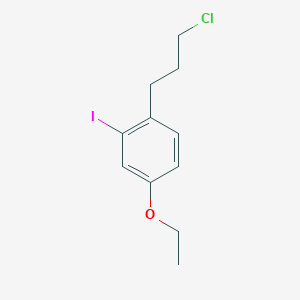
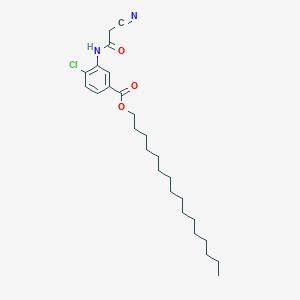
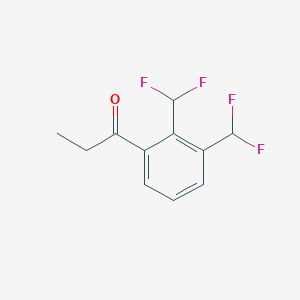
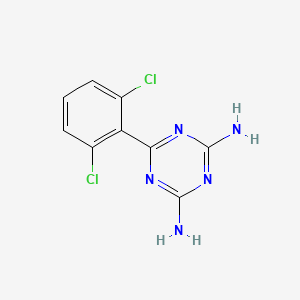
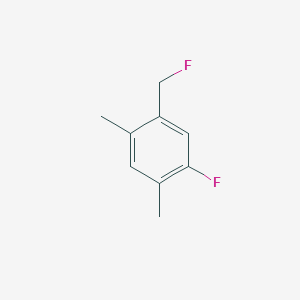
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
